molecular formula C10H14N2 B1165115 3-Vinyl-2,5-diethylpyrazine

3-Vinyl-2,5-diethylpyrazine

货号: B1165115
分子量: 162.234
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Vinyl-2,5-diethylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its structure includes a vinyl group (-CH=CH₂) at position 3 and ethyl groups (-CH₂CH₃) at positions 2 and 3. Pyrazines are renowned for their role in flavor and fragrance chemistry, contributing roasted, nutty, or caramel-like notes to foods and beverages .

属性

分子式

C10H14N2

分子量

162.234

同义词

3-Vinyl-2,5-diethylpyrazine

产品来源

United States

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Variations

Pyrazines with differing substituents exhibit distinct physicochemical and organoleptic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Aroma Profile Occurrence/Applications References
3-Vinyl-2,5-diethylpyrazine 3-Vinyl, 2,5-diethyl C₁₀H₁₆N₂ 164.25* Hypothesized: Green, nutty Synthetic/Research contexts -
2-Methyl-3,5-diethylpyrazine 2-Methyl, 3,5-diethyl C₉H₁₆N₂ 152.24 Roasted, caramel DHP tea, Parmesan cheese
3-Ethyl-2,5-dimethylpyrazine 3-Ethyl, 2,5-dimethyl C₈H₁₂N₂ 136.20 Nutty, potato-like Baked potatoes, Baijiu
3-Isopentyl-2,5-dimethylpyrazine 3-Isopentyl, 2,5-dimethyl C₁₁H₁₈N₂ 178.28 Unspecified Synthetic intermediates
2-Vinylpyrazine 2-Vinyl C₆H₆N₂ 106.12 Nutty, roasted Allium plants, Maillard products

*Calculated based on analogous compounds.

Aroma Contributions and Thresholds

  • 2-Methyl-3,5-diethylpyrazine: Identified as a key odorant in roasted teas (e.g., DHP tea) and Parmesan cheese due to its low odor threshold (1040 µg/L) and intense roasted-caramel notes .
  • 3-Ethyl-2,5-dimethylpyrazine : Exhibits a potato-like aroma and a very low odor threshold (0.04 µg/L), making it potent even in trace amounts .
  • 2-Vinylpyrazine : Contributes a nutty aroma in fried Allium plants but has a higher threshold (700 µg/L), requiring higher concentrations for detection .
  • Hypothesized 3-Vinyl-2,5-diethylpyrazine : The vinyl group may enhance volatility and impart green or floral undertones, though experimental data are needed to confirm this.

Food and Beverage Industry

  • Teas : 2-Methyl-3,5-diethylpyrazine is critical for the roasted aroma of Wuyi rock teas .
  • Cheeses: 2-Methyl-3,5-diethylpyrazine and 3-ethyl-2,5-dimethylpyrazine contribute to the nutty profile of Parmesan and Grana Padano .
  • Baijiu : Pyrazines like 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are hallmarks of jiang-aroma Baijiu, with concentrations up to 63.6 mg/L in aged varieties .

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